Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group attached to the piperazine ring indicates the presence of a tertiary butyl group, which is a branching structure derived from butane. The hydroxypropyl substituent suggests the compound has a three-carbon chain with a hydroxyl group attached, providing potential for further chemical reactivity.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions starting from various substituted piperazines or piperidine precursors. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which was synthesized through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods often involve the use of catalysts, ligands, and specific reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported using XRD, showing typical bond lengths and angles for this type of compound . The molecular structure can also be optimized using density functional theory (DFT) calculations, as was done for tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, the tert-butyl 4-methylpiperazine-1-carboxylate group in one of the compounds was found to be disordered over two sets of sites, indicating potential reactivity at these positions . The presence of hydroxy groups, as in the compound of interest, can lead to reactions involving the formation or breaking of O-H bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be studied using spectroscopic methods and computational analyses. Infrared spectroscopy (FT-IR), NMR, and MS are commonly used to confirm the structures of synthesized compounds . The crystal structure provides information on the solid-state properties, such as intermolecular interactions and crystal packing . Computational studies, including DFT, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses, can reveal additional physicochemical properties, such as electronic distribution and reactivity potential .
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate has been extensively studied in terms of its synthesis and molecular structure. Researchers have developed methods for synthesizing various derivatives of this compound, often using techniques like condensation reactions, nucleophilic substitution reactions, and X-ray diffraction studies for characterization and confirmation of the molecular structure (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).
Biological Evaluation
Research has explored the biological properties of various derivatives of tert-butyl piperazine-1-carboxylate. These studies often focus on antibacterial and anthelmintic activities, finding that some compounds exhibit moderate biological activity in these areas (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).
Anticorrosive Properties
Some studies have investigated the anticorrosive behavior of tert-butyl piperazine-1-carboxylate derivatives. These compounds have been found to be effective in inhibiting corrosion, particularly in applications like protecting carbon steel in corrosive environments (Praveen et al., 2021).
Application in Catalysis
Derivatives of tert-butyl piperazine-1-carboxylate have been used in catalysis, such as in Knoevenagel condensation reactions under microwave assistance. These studies highlight the efficiency of these compounds in catalyzing chemical reactions (Yang et al., 2004).
Safety And Hazards
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYRQGKGCIUVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584565 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
CAS RN |
132710-90-8 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-(3-hydroxypropyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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